![molecular formula C12H20N4O3 B3046492 tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate CAS No. 1250997-43-3](/img/structure/B3046492.png)
tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
Overview
Description
The compound is a derivative of the 1,2,3-triazolo[1,5-a][1,4]diazepine class . These compounds are often synthesized for their potential pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through a three-step reaction sequence . This often involves an atom-economical, one-pot, three-step cascade process engaging multiple reactive centers .Molecular Structure Analysis
The molecular structure of this compound likely involves a fused ring system incorporating a triazolo and a diazepine ring . The exact structure would depend on the specific arrangement and substitution of these rings.Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the benzodiazepine (BZD) receptors . These receptors are part of the GABA_A receptor complex, which is the major inhibitory neurotransmitter receptor in the brain .
Mode of Action
The compound interacts with the BZD-binding site of the GABA_A receptor . This interaction enhances the effect of the neurotransmitter GABA on the GABA_A receptor, resulting in an increase in the frequency of chloride channel opening . This leads to an influx of chloride ions, causing hyperpolarization of the neuron and resulting in an inhibitory effect on neurotransmission .
Biochemical Pathways
The compound affects the GABAergic pathway, which is one of the main inhibitory pathways in the central nervous system . By enhancing the effect of GABA at the GABA_A receptor, the compound increases inhibitory neurotransmission, which can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity .
Result of Action
The compound exhibits high anticonvulsant activity, comparable to or better than the standard drug diazepam . It has been shown to be effective in tests of pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizures in mice .
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-5-4-6-16-10(7-15)9(8-17)13-14-16/h17H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLNGWUNMVHGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=C(N=N2)CO)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105634 | |
Record name | 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901105634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1250997-43-3 | |
Record name | 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1250997-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901105634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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